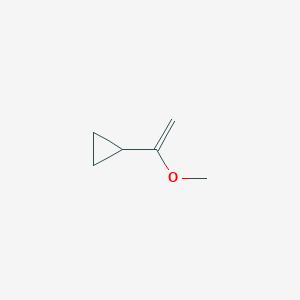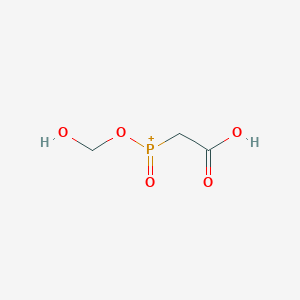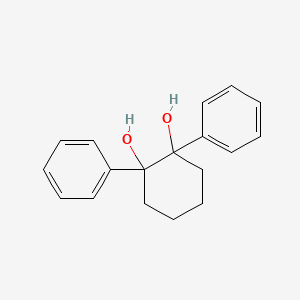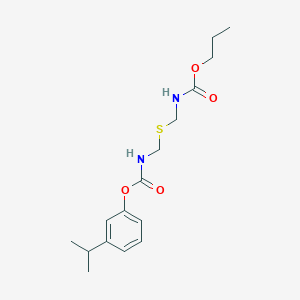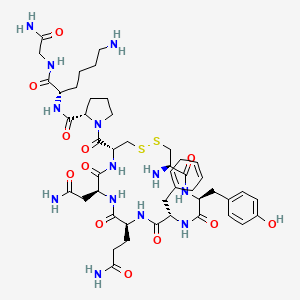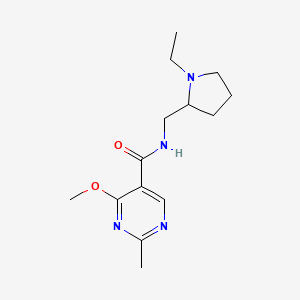
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, and a pyrimidinecarboxamide moiety. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide typically involves the reaction of 1-ethyl-2-pyrrolidinylmethylamine with 4-methoxy-2-methyl-5-pyrimidinecarboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products. Additionally, crystallization and purification steps are optimized to achieve the desired enantiomeric purity and chemical stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it modulates signaling pathways by interacting with receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1-Ethyl-2-pyrrolidinyl)methyl)-6-methoxybenzamides: Known for their affinity towards dopamine D2 receptors.
N-((1-Ethyl-2-pyrrolidinyl)methyl)-N,3-dimethyl-L-valinamide: Used in the study of enzyme inhibition and receptor binding.
Uniqueness
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
72412-52-3 |
|---|---|
Molekularformel |
C14H22N4O2 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
YCQMGHOYAMJGJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
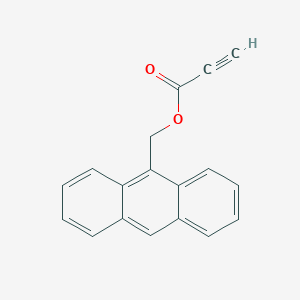
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)

